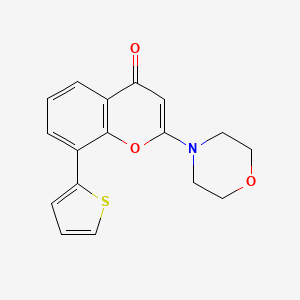

2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14-11-16(18-6-8-20-9-7-18)21-17-12(14)3-1-4-13(17)15-5-2-10-22-15/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOKXELSWFEHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469303 | |

| Record name | 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503468-86-8 | |

| Record name | 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHR74J733U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one typically involves the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the chromen-4-one core is replaced by the morpholine moiety.

Attachment of the Thiophene Ring: The thiophene ring can be attached through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the chromen-4-one core or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit DNA-dependent protein kinase (DNA-PK), which is vital for DNA repair mechanisms in cancer cells .

Enzyme Inhibition : The compound acts as a selective inhibitor for phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancers. This inhibition can potentially lead to therapeutic strategies against tumor growth and metastasis .

Biological Applications

Antimicrobial Properties : Some derivatives of chromenone compounds have demonstrated antimicrobial activities against various pathogens. The unique structural features contribute to their ability to disrupt microbial membranes or inhibit vital enzymatic processes .

Neuroprotective Effects : Preliminary studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Industrial Applications

Material Science : The unique chemical properties of this compound make it suitable for developing new materials such as dyes and sensors. Its ability to interact with light and other materials can be harnessed in creating advanced optical devices.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromenone compounds, including this compound. These compounds were tested against multiple cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

A patent application described the use of 2-Morpholin-4-yl derivatives as selective inhibitors of PI3Kβ. The study highlighted how these inhibitors could reduce platelet aggregation and thus serve as potential therapeutic agents in treating thrombotic disorders .

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-8-thiophen-2-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK) with an IC50 value of 700 nM . This inhibition can affect DNA repair processes, cell cycle progression, and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one Derivatives with Position 8 Substitutions

The substituent at position 8 of the chromen-4-one scaffold significantly influences inhibitory potency against DNA-PK:

- Thiophen-2-yl vs. Hydroxyphenyl : The thiophen-2-yl substituent confers moderate inhibitory activity (IC50 = 700 nM), whereas the 4-hydroxyphenyl analog exhibits reduced potency (IC50 = 2600 nM). The electron-rich thiophene moiety likely enhances binding interactions compared to the polar hydroxyphenyl group .

- Naphthalen-2-yl and Other Substituents: Compounds with bulkier substituents (e.g., naphthalen-2-yl, phenoxathiin-4-yl, or styryl) at position 8 (as listed in ) lack reported activity data, but steric effects may compromise binding affinity .

Morpholino-Substituted Heterocycles with Varied Core Structures

Modifications to the core heterocycle also impact activity:

| Compound Name | Core Structure | IC50 (nM) | Source | |

|---|---|---|---|---|

| 6-(4-Methoxyphenyl)-4-morpholino-2H-pyran-2-one | Pyran-2-one | 530 | ||

| NU-7432 | Undisclosed | - | 0.65* |

- Pyran-2-one Core : The pyran-2-one analog with a 4-methoxyphenyl group demonstrates improved potency (IC50 = 530 nM) over the chromen-4-one derivative, suggesting enhanced bioavailability or target engagement due to core flexibility .

- Its exact structure is undisclosed, but its activity underscores the importance of advanced SAR studies .

Positional Isomerism and Substituent Orientation

- Thiophen-2-yl vs. Thiophen-3-yl : While 2-morpholin-4-yl-8-thiophen-3-ylchromen-4-one (compound 28, ) is structurally analogous to the target compound, its activity remains unreported. The positional isomerism (2-yl vs. 3-yl) may alter electronic properties and steric fit, warranting further investigation .

Key Research Findings and Pharmacological Data

- The target compound’s IC50 of 700 nM positions it as a moderate DNA-PK inhibitor, with room for optimization compared to NU-7432 (Ki = 0.65 nM) .

- Substitution at position 8 with smaller, electron-rich groups (e.g., thiophen-2-yl) appears favorable over bulkier or polar substituents.

- Core heterocycle modifications (e.g., pyran-2-one) can enhance potency, suggesting flexibility in scaffold design .

Structural and Electronic Considerations

- Morpholin-4-yl Group : The morpholine ring at position 2 is conserved across analogs, likely contributing to solubility and hydrogen-bonding interactions.

- Thiophene vs. Aromatic Rings : Thiophene’s sulfur atom may engage in hydrophobic or π-π stacking interactions, whereas hydroxyphenyl groups introduce polarity that could disrupt binding .

Biological Activity

2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of DNA-dependent protein kinase (DNA-PK). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with DNA-PK, a crucial enzyme in the DNA damage response pathway. By inhibiting DNA-PK, this compound can interfere with DNA repair processes, making it a candidate for enhancing the efficacy of cancer therapies that rely on DNA damage.

Inhibition of DNA-PK

Research indicates that this compound exhibits significant inhibitory activity against DNA-PK. The compound has been shown to possess an IC50 value in the nanomolar range, indicating potent inhibition. For instance:

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | DNA-PK | <50 |

| NU7441 | DNA-PK | 400 |

| NU7026 | DNA-PK | 500 |

These values suggest that this compound is more effective than some established inhibitors like NU7441 and NU7026 .

Cellular Effects

In vitro studies have demonstrated that treatment with this compound leads to increased sensitivity of cancer cells to radiation and chemotherapeutic agents. This radiosensitization effect is attributed to the compound's ability to inhibit the repair of double-strand breaks (DSBs) in DNA, which is critical for maintaining genomic stability during cell division .

Case Studies

Several studies have investigated the effects of this compound in various cancer models:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the radiosensitizing effects of the compound.

- Findings : The compound significantly enhanced the effects of radiation therapy in MDA-MB-231 breast cancer cells, leading to increased apoptosis and reduced cell viability.

- Study on Lung Cancer Models :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Studies indicate that the compound undergoes hepatic metabolism, which may influence its bioavailability and therapeutic efficacy. Further investigations into its metabolic pathways are necessary to optimize dosing regimens for clinical applications .

Q & A

Basic Question: What are the established synthetic routes for 2-Morpholin-4-yl-8-thiophen-2-ylchromen-4-one, and what key intermediates are involved?

Answer:

The synthesis typically involves coupling reactions between morpholine-containing precursors and thiophene-substituted chromenone cores. For example, catalytic methods using trifluoroacetic acid and ruthenium complexes (50 mol% trifluoroacetic acid, 5 mol% allyl-ruthenium(II)) have been employed to couple propargylic alcohols with chromenone derivatives under thermal conditions (75°C in THF) . Key intermediates include 4-hydroxychromen-2-one and substituted propargylic alcohols. Characterization of intermediates via IR, NMR, and mass spectrometry is critical to confirm structural integrity .

Basic Question: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, with >98.0% purity being a common benchmark for research-grade material . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For novel derivatives, microanalysis (C, H, N) is required to validate elemental composition .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Discrepancies in NMR or IR data often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repetition under standardized conditions : Ensure solvents (e.g., DMSO-d₆, CDCl₃) and instrument calibrations are consistent.

- Supplementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparative analysis : Cross-reference with published spectra of structurally similar chromenones (e.g., 2-Morpholino-8-phenylchromone, CAS 154447-36-6) .

- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Advanced Question: What are the challenges in optimizing reaction yields for thiophene-substituted chromenones, and how can they be mitigated?

Answer:

Low yields often result from steric hindrance at the 8-position of the chromenone core or competing side reactions (e.g., oxidation of thiophene). Mitigation strategies:

- Catalytic optimization : Increase catalyst loading (e.g., ruthenium complexes) or switch to milder acids (e.g., p-toluenesulfonic acid instead of trifluoroacetic acid) .

- Protecting groups : Temporarily protect reactive sites (e.g., morpholine nitrogen) to prevent unwanted side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .

Advanced Question: How does the electronic nature of the thiophene substituent influence the compound's reactivity in biological assays?

Answer:

The electron-rich thiophene ring enhances π-π stacking interactions with biological targets, such as kinase active sites. However, sulfur atoms may participate in redox reactions, leading to false-positive results in antioxidant assays. To address this:

- Control experiments : Use thiophene-free analogs to isolate the morpholine-chromenone core’s effects.

- Electrochemical profiling : Cyclic voltammetry can quantify redox activity of the thiophene moiety .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for specific guidelines:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Question: What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PI3K kinases).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Question: How can researchers validate the reproducibility of synthetic procedures across different laboratories?

Answer:

- Detailed documentation : Include exact molar ratios, solvent grades, and heating/cooling rates in protocols.

- Round-robin testing : Collaborate with independent labs to replicate synthesis and compare yields/purity.

- Error analysis : Report standard deviations for yields and spectroscopic data in publications .

Basic Question: What are the common impurities encountered during synthesis, and how are they removed?

Answer:

- Unreacted starting materials : Remove via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Oxidation byproducts : Use reducing agents (e.g., Na₂S₂O₃) during workup .

- Metal catalysts : Eliminate via chelation (EDTA washes) or filtration through Celite .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study the metabolic fate of this compound?

Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the chromenone carbonyl group via labeled acetic anhydride.

- Tracing studies : Use LC-MS/MS to track labeled metabolites in in vitro hepatocyte models.

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.